molecular formula C16H21N3O5S2 B2748378 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide CAS No. 1019095-04-5

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Katalognummer B2748378
CAS-Nummer: 1019095-04-5
Molekulargewicht: 399.48
InChI-Schlüssel: XWDUGUPTSIWKAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C16H21N3O5S2 and its molecular weight is 399.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Carbonic Anhydrase Inhibition

Cytotoxicity and Enzyme Inhibition : Sulfonamide derivatives, including compounds with a pyrazole core, have been synthesized and investigated for their inhibitory effects on carbonic anhydrase isoenzymes (hCA I and II) and their cytotoxic activities against tumor and non-tumor cell lines. These studies found that certain derivatives exhibit significant inhibitory activity towards these enzymes, with potential implications for treating conditions related to enzyme dysregulation. Specifically, compounds showed superior carbonic anhydrase inhibitory activity compared to reference compounds, with inhibition constants in the nanomolar range against hCA I and II isoenzymes (Kucukoglu et al., 2016).

Synthesis and Bioactivity : Another study focused on the synthesis of pyrazoline benzene sulfonamides, assessing their carbonic anhydrase and acetylcholinesterase inhibitor capabilities. These compounds were found to inhibit human CA isoenzymes effectively, with Ki values in the nanomolar range, and demonstrated low cytotoxicity towards oral squamous cancer cell carcinoma cell lines, highlighting their potential as dual-function inhibitors with minimal side effects (Ozmen Ozgun et al., 2019).

Antiproliferative Activities

Anti-Tumor Properties : Research into pyrazole-sulfonamide derivatives has also explored their antiproliferative activities, particularly against specific cancer cell lines. Certain derivatives have shown promising broad-spectrum antitumor activity, comparable to commonly used anticancer drugs, suggesting their potential for further development as cancer therapies (Mert et al., 2014).

Multi-Target Inhibitor Development

Inhibition of Acetylcholinesterase and Carbonic Anhydrase : A novel series of polyfluoro substituted pyrazoline type sulfonamides were designed for their bioactivities, including inhibiting acetylcholinesterase (AChE) and human carbonic anhydrase I and II. These compounds displayed significant inhibitory activity at nanomolar levels against both enzymes, indicating their potential as multi-target agents for developing new treatments (Yamali et al., 2020).

Heterocyclic Sulfonamide Synthesis

Development of Sulfonamides of Polynuclear Heterocyclic Compounds : Research has been conducted on the synthesis and characterization of new sulfonamide derivatives of heterocyclic compounds, focusing on their ability to bind to carbonic anhydrases and inhibit their activity. This research contributes to the development of new substances with specific biological activities, highlighting the versatility and potential therapeutic applications of these compounds (Komshina et al., 2020).

Eigenschaften

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-N-(3-methoxyphenyl)-3,5-dimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O5S2/c1-11-16(12(2)19(17-11)14-7-8-25(20,21)10-14)26(22,23)18-13-5-4-6-15(9-13)24-3/h4-6,9,14,18H,7-8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWDUGUPTSIWKAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)S(=O)(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.